molecular formula C23H24O8 B10983998 propan-2-yl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

propan-2-yl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B10983998
M. Wt: 428.4 g/mol
InChI Key: FLXBIMDSTHHRNJ-DJKKODMXSA-N
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Description

Propan-2-yl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic benzofuran derivative characterized by:

  • Core structure: A dihydrobenzofuran ring with a 3-oxo group.
  • Substituents: A 2,3,5-trimethoxybenzylidene group at the 2-position (E-configuration) and a propan-2-yl ester-linked acetoxy group at the 6-position.
  • Molecular formula: Likely C₂₃H₂₄O₈ (inferred from analogs in ).

Properties

Molecular Formula

C23H24O8

Molecular Weight

428.4 g/mol

IUPAC Name

propan-2-yl 2-[[(2E)-3-oxo-2-[(2,3,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C23H24O8/c1-13(2)30-21(24)12-29-15-6-7-17-18(10-15)31-19(22(17)25)9-14-8-16(26-3)11-20(27-4)23(14)28-5/h6-11,13H,12H2,1-5H3/b19-9+

InChI Key

FLXBIMDSTHHRNJ-DJKKODMXSA-N

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C\C3=C(C(=CC(=C3)OC)OC)OC)/O2

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC(=C3)OC)OC)OC)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Trimethoxybenzylidene Group: This step involves the condensation of the benzofuran derivative with 2,3,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Esterification: The final step is the esterification of the resulting compound with propan-2-yl acetate in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Hydrolysis of the Acetate Ester

The isopropyl acetate moiety is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid and isopropanol.

Reaction ConditionsProductsNotes
Acidic (H₂SO₄, H₂O) Carboxylic acid + isopropanolSlow reaction due to steric hindrance from the isopropyl group .
Basic (NaOH, H₂O/EtOH) Carboxylate salt + isopropanolFaster kinetics under basic conditions; confirmed via analogs in PubChem entries .

Reactivity of the α,β-Unsaturated Ketone

The conjugated enone system (C=O and C=C) in the benzofuran core enables nucleophilic additions and cycloadditions:

Michael Addition

Nucleophiles (e.g., amines, thiols) attack the β-carbon of the α,β-unsaturated ketone:

R-NH2+C=O-C=CR-NH-C-C-O-\text{R-NH}_2 + \text{C=O-C=C} \rightarrow \text{R-NH-C-C-O-}

This is supported by studies on structurally similar benzofuran derivatives .

Diels-Alder Reaction

The enone system acts as a dienophile in [4+2] cycloadditions with dienes, forming six-membered rings. Computational models suggest moderate regioselectivity due to electron-donating methoxy groups .

Electrophilic Aromatic Substitution

The electron-rich benzofuran and trimethoxybenzylidene rings undergo electrophilic substitutions:

PositionReactivityExample Reactions
C4 of benzofuran High (activated by oxygen)Nitration, sulfonation
Para to methoxy groups ModerateHalogenation (Cl₂, Br₂)

Methoxy groups direct electrophiles to ortho/para positions, but steric hindrance from the 2,3,5-trimethoxy arrangement limits accessibility .

Oxidation and Reduction

  • Ketone Reduction : The 3-oxo group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄.

  • Double Bond Hydrogenation : Catalytic hydrogenation (H₂/Pd) saturates the benzylidene C=C bond, altering planarity and biological activity .

Demethylation of Methoxy Groups

Strong Lewis acids (e.g., BBr₃) cleave methoxy groups to phenolic -OH, enabling further functionalization:

Ar-OCH3+BBr3Ar-OH+CH3BBr2\text{Ar-OCH}_3 + \text{BBr}_3 \rightarrow \text{Ar-OH} + \text{CH}_3\text{BBr}_2

This reaction is critical for modifying electronic properties in antimicrobial studies .

Photochemical Reactions

The extended π-system renders the compound prone to UV-induced reactions:

  • [2+2] Cycloaddition : Under UV light, the enone forms cyclobutane derivatives.

  • Singlet Oxygen Generation : Photosensitization produces reactive oxygen species, relevant to its potential bioactivity .

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties
    Research indicates that benzofuran derivatives exhibit promising antimicrobial activity. A systematic review highlighted the synthesis of various benzofuran-based compounds that demonstrated effectiveness against a range of microbial strains. The structure of propan-2-yl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate positions it as a potential candidate for further investigation in this area .
  • Antioxidant Activity
    Compounds related to benzofuran have been evaluated for their antioxidant properties. The presence of methoxy groups in the structure may enhance its capacity to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
  • Anticancer Potential
    Studies have shown that certain benzofuran derivatives possess antiproliferative effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. This compound may share similar properties due to its structural characteristics .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of Benzofuran Core : Utilizing o-hydroxyaryl aldehydes and appropriate coupling agents.
  • Introduction of Methoxy Groups : Employing methylation reactions to introduce methoxy substituents at specific positions on the benzofuran ring.
  • Acetate Formation : Converting the hydroxyl group into an acetate through acetic anhydride or acetyl chloride reactions.

Case Study 1: Antimicrobial Efficacy

A study conducted by Mohamed et al. synthesized a series of benzofuran derivatives and tested their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting that this compound could be further explored for its antimicrobial potential .

Case Study 2: Antioxidant Activity Assessment

In another investigation focused on the antioxidant capabilities of benzofuran derivatives, compounds were assessed using DPPH and ABTS assays. The findings revealed that derivatives with methoxy substitutions showed enhanced radical scavenging activities compared to their unsubstituted counterparts. This suggests that this compound may also possess similar antioxidant properties .

Mechanism of Action

The mechanism by which propan-2-yl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, modulating their activity through binding to active sites or altering conformational states. The presence of multiple methoxy groups and the benzofuran core can influence its binding affinity and specificity.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Position and Number: The target compound’s 2,3,5-trimethoxybenzylidene group differs from analogs with 3,4,5-trimethoxy (e.g., ) or single methoxy (e.g., ) substituents. Compounds with dual substituents, such as the 2-methoxyphenyl + 3,4,5-trimethoxybenzoate in , exhibit higher molecular weights and complexity, which could impact pharmacokinetics.

Stereochemical Configuration :

  • The E-configuration in the target compound contrasts with the Z-configuration in most analogs (e.g., ). The E-isomer likely adopts a more planar conformation, enhancing π-π stacking interactions in biological systems.

Ester Group Variations: The propan-2-yl ester in the target compound and provides moderate lipophilicity (XLogP3 ~4.3), whereas the propanoic acid derivative in is more hydrophilic (XLogP3 ~2.5 estimated). Ionized esters (e.g., ) may exhibit altered solubility and membrane permeability.

Physicochemical Properties: The target compound’s trimethoxy groups likely confer higher metabolic stability compared to mono-methoxy analogs, but may reduce aqueous solubility. Compounds with carboxylic acid groups (e.g., ) are better suited for ionic interactions in drug-receptor binding but may require formulation adjustments.

Biological Activity

Propan-2-yl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial properties, antiproliferative effects, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C22H22O5C_{22}H_{22}O_5 and a molecular weight of approximately 366.41 g/mol. The structural features include a benzofuran core substituted with methoxy groups and an acetate moiety, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, benzofuran-based compounds have shown significant activity against various bacterial strains and fungi. A systematic review indicated that derivatives with similar structures exhibited inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans.

Table 1: Antimicrobial Activity of Related Benzofuran Compounds

CompoundTarget OrganismInhibition Zone (mm)Reference
21dS. aureus23Mohamed et al.
22bS. aureus20Mohamed et al.
22aK. pneumoniae24Mohamed et al.
21cC. albicans23Mohamed et al.

Antiproliferative Effects

The antiproliferative activity of this compound has been explored in various cancer cell lines. Research indicates that compounds with a benzofuran structure can induce cell cycle arrest and apoptosis in cancer cells.

The mechanism by which benzofuran derivatives exert their antiproliferative effects often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This process can trigger apoptosis through mitochondrial pathways.

Table 2: Antiproliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound AHepG215PMC10537293
Compound BK56210PMC10445276
Compound CMCF712PMC10537293

Case Studies

  • Study on HepG2 Cells : Ailanthoidol, a related compound, demonstrated significant antitumor activity by suppressing TGF-β\beta 1-mediated progression in HepG2 hepatoblastoma cells . This study highlights the potential of similar benzofuran derivatives in targeting liver cancer.
  • K562 Cell Line Evaluation : In vitro studies on K562 cells showed that certain benzofuran derivatives did not significantly affect cell viability but exhibited selective antiproliferative effects on other cancer types . This suggests a need for further investigation into the selectivity and efficacy of this compound.

Q & A

Q. Table: Key Spectral Benchmarks

TechniqueTarget SignalExpected Value
¹H NMRBenzylidene CHδ 7.3–7.5 (multiplet)
FT-IRC=O (oxo group)1680–1700 cm⁻¹
MSMolecular ionm/z 460 (calculated)

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:
Refer to safety frameworks for structurally similar benzofuran derivatives :

Personal Protective Equipment (PPE): Gloves, lab coat, and goggles.

First Aid:

  • Inhalation: Move to fresh air; administer oxygen if needed .
  • Skin Contact: Wash with soap/water; monitor for irritation.

Storage: In airtight containers under inert gas (N₂) to prevent oxidation.

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from variability in assay conditions or impurities. A systematic approach includes:

Replication: Reproduce studies using identical protocols (e.g., cell lines, solvent controls).

Meta-Analysis: Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges).

Purity Validation: Re-test the compound via HPLC to rule out degradation products .

Q. Table: Common Data Discrepancy Sources

FactorImpactMitigation
Solvent (DMSO vs. EtOH)Alters solubility/bioavailabilityStandardize solvent across assays
Impurity (>5%)Skews activity resultsUse HPLC-purified batches

Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
Design accelerated stability studies:

pH Stability: Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .

Thermal Stability: Heat samples to 40–60°C and analyze for decomposition products (e.g., loss of benzylidene moiety).

Q. Table: Stability Study Parameters

ConditionTimeAnalysis MethodKey Degradation Marker
pH 2, 37°C72hHPLCNew peak at tR 8.2 min
60°C, dry48hTGA/MSMass loss >5% indicates decomposition

Advanced: What strategies are effective for analyzing stereochemical configurations in this compound?

Methodological Answer:
The benzylidene group (2E configuration) and benzofuran ring require chiral analysis:

X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction .

Chiral HPLC: Separate enantiomers using a Chiralpak® column (hexane:IPA mobile phase).

Circular Dichroism (CD): Compare experimental CD spectra with computational predictions.

Q. Table: Chiral Analysis Workflow

StepMethodOutcome
CrystallizationSlow evaporation (MeOH)Single crystals for XRD
HPLCChiralpak AD-H, 90:10 hexane:IPABaseline separation (R > 1.5)

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